5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide
Description
Significance as a Privileged Scaffold in Chemical Biology and Pre-clinical Drug Discovery Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. openochem.orgnih.gov These scaffolds serve as versatile templates in drug discovery, providing a starting point for the design of compound libraries to identify new bioactive molecules. nih.govresearchgate.net The benzamide (B126) core is widely recognized as a privileged scaffold due to its presence in numerous approved drugs and biologically active compounds. researchgate.net
The characteristics that make a scaffold "privileged" include:
High chemical stability. openochem.org
The ability to be readily functionalized. openochem.org
Compatibility with biological environments. openochem.org
The 5-bromo-2-chloro-benzamide portion of the title compound can be considered a privileged scaffold. The halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its target protein. bohrium.com The specific placement of the bromo and chloro substituents provides a distinct pattern of electronic and steric properties that can be exploited for targeted drug design.
Overview of Current Research Trajectories Involving the Benzamide Core and N-(2-oxo-ethyl) Moiety
Current research involving the benzamide core is diverse, spanning areas such as oncology, infectious diseases, and neurology. nih.govmdpi.com Scientists are actively exploring new derivatives of benzamides to develop more selective and potent therapeutic agents. For instance, modifications of the benzamide scaffold are being used to create inhibitors of enzymes like N-myristoyltransferase in parasites and carbonic anhydrases. nih.govnih.gov
The N-(2-oxo-ethyl) moiety, an aldehyde-containing group, is a reactive electrophile. In drug design, such groups can be used to form covalent bonds with specific amino acid residues, such as cysteine or lysine, in the active site of a target protein. This can lead to irreversible inhibition, which can be advantageous in certain therapeutic contexts. Research into molecules containing similar reactive moieties is a dynamic area of chemical biology, with applications in the development of enzyme inhibitors and chemical probes. nih.gov
The combination of the privileged 5-bromo-2-chloro-benzamide scaffold with the reactive N-(2-oxo-ethyl) side chain in 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide suggests a potential for this compound to act as a covalent inhibitor. The benzamide core could guide the molecule to a specific binding site, where the 2-oxo-ethyl group could then react with a nearby nucleophilic residue. This dual functionality makes it a compelling candidate for further investigation in preclinical drug discovery research.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide |
| 2-Chlorobenzohydrazide |
| 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide |
| Tamsulosin |
| Moclobemide |
| Cbz-protected phenylalanine |
| Leu-enkephalin |
| Etoposide |
| Albendazole |
| Cisplatin |
| Doxorubicin |
| Ammonium cyanate |
| Urea |
| Carbon disulphide |
| Potassium dithiocarbazate |
| (±)-β-phenylalanine |
Properties
IUPAC Name |
5-bromo-2-chloro-N-(2-oxoethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,4-5H,3H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETIQGVOOACVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274673 | |
| Record name | 5-Bromo-2-chloro-N-(2-oxoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477772-68-2 | |
| Record name | 5-Bromo-2-chloro-N-(2-oxoethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477772-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-N-(2-oxoethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Chloro N 2 Oxo Ethyl Benzamide
Retrosynthetic Analysis and Key Synthetic Precursors
A retrosynthetic analysis of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide logically disconnects the molecule at the amide bond. This primary disconnection points to two essential building blocks: an activated derivative of 5-bromo-2-chlorobenzoic acid, typically the acyl chloride, and 2-aminoacetaldehyde (B1595654) or a suitable, more stable equivalent.
Synthesis of 5-Bromo-2-chlorobenzoyl Chloride Derivatives as Intermediates
The preparation of the key intermediate, 5-bromo-2-chlorobenzoyl chloride, can be achieved through several established routes starting from various precursors. A primary method involves the chlorination of 5-bromo-2-chlorobenzoic acid. This is commonly performed using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) or pyridine (B92270) to facilitate the reaction. chemicalbook.comgoogle.com The reaction is typically conducted by refluxing the benzoic acid with an excess of thionyl chloride, which also serves as the solvent. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acyl chloride, which is often of sufficient purity for subsequent steps. chemicalbook.comgoogle.com
Alternative synthetic strategies include the bromination of 2-chlorobenzoic acid; however, this approach can lead to the formation of undesired isomers, complicating purification. google.com A more controlled synthesis starts from 5-bromo-2-aminobenzoic acid derivatives, which undergo a Sandmeyer-type reaction involving diazotization followed by chlorination. google.com Another method involves the bromination of 2-chlorobenzotrichloride, followed by hydrolysis to the carboxylic acid and subsequent conversion to the acid chloride. google.com
| Starting Material | Reagents | Key Conditions | Yield | Reference |
|---|---|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride, Pyridine (cat.) | Dichloromethane, 40°C, 3.5h | 97% | chemicalbook.com |
| 5-Bromo-2-chlorobenzoic acid | Thionyl chloride, DMF (cat.) | Solvent-free, reflux, 2-4h | 98-99% | google.com |
| 5-bromo-2-aminobenzoic acid ethyl ester | 1. NaNO₂, HCl 2. Copper powder | Diazotization at -5 to 6°C | High | google.com |
| 2-chlorobenzotrichloride | 1. Bromine, Iron catalyst 2. H₂O (hydrolysis) 3. SOCl₂ | Sequential reaction ("one-pot") | >95% (for acid) | google.com |
Approaches to Introduce the 2-Oxo-ethyl Amine Moiety
The 2-oxo-ethyl amine moiety is derived from 2-aminoacetaldehyde. Due to the inherent instability of 2-aminoacetaldehyde, which can readily polymerize, it is typically handled in a protected form. A common and effective precursor is aminoacetaldehyde dimethyl acetal (B89532). researchgate.net This stable compound can be coupled with the acyl chloride. The resulting acetal-protected amide, N-(2,2-dimethoxyethyl)-5-bromo-2-chlorobenzamide, is a stable intermediate that can be isolated and purified. The final deprotection of the acetal to reveal the aldehyde functional group is typically achieved under acidic conditions, yielding the target N-(2-oxoethyl) amide. researchgate.net This two-step approach circumvents the challenges associated with the direct use of the volatile and reactive free amino-aldehyde.
Direct Synthesis of 5-Bromo-2-chloro-N-(2-oxo-ethyl)-benzamide
The direct synthesis involves the formation of the central benzamide (B126) linkage by coupling the two key precursors identified in the retrosynthetic analysis.
Amidation Reactions and Coupling Strategies for Benzamide Formation
The most straightforward method for synthesizing 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide is the acylation of an appropriate amine precursor with 5-bromo-2-chlorobenzoyl chloride. When using the protected amine, aminoacetaldehyde dimethyl acetal, the reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), in an inert solvent like dichloromethane. researchgate.net The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.
Alternatively, if starting from the carboxylic acid (5-bromo-2-chlorobenzoic acid), various coupling reagents can be employed to activate the acid for amidation. These include phosphonium (B103445) salt-based reagents, which can be generated in situ from triphenylphosphine (B44618) and an N-chloroimide. nih.govresearchgate.net Another classic approach is the mixed anhydride (B1165640) method, where the carboxylic acid is first reacted with a chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine to form a mixed carboxylic-carbonic anhydride. google.comresearchgate.net This activated intermediate then readily reacts with the amine component to form the desired amide under mild conditions. researchgate.net Direct amidation of unprotected amino acids has also been achieved using Lewis acid catalysts, a strategy that could potentially be adapted for this synthesis. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of benzamide synthesis are highly dependent on reaction conditions. Optimization is a critical step to maximize product formation and minimize side reactions. Key parameters that are typically varied include the choice of solvent, reaction temperature, catalyst loading, and the nature and stoichiometry of the base. researchgate.netresearchgate.net
For coupling reactions, chlorinated solvents are often effective. researchgate.net The amount of catalyst is crucial; for instance, in catalyzed reactions, increasing the catalyst loading from 10 to 20 mol% can significantly improve yields, with further increases showing little additional benefit. researchgate.net Temperature also plays a vital role, with some reactions proceeding well at ambient temperature while others require heating to achieve a reasonable rate. mdpi.comacs.org The choice of base and its stoichiometry can also be determinative; studies have shown that varying the equivalents of base can impact yield, with both insufficient and excessive amounts being detrimental. acs.org
| Parameter | Variation Studied | Observation/Outcome | Reference |
|---|---|---|---|
| Catalyst Loading | Varied from 10 to 30 mol% | Yield increased up to 20 mol%, then plateaued. | researchgate.net |
| Temperature | Screened from room temp. to 120°C | Optimal temperature identified for specific phenolysis reaction. | researchgate.net |
| Solvent | Tested various solvents (e.g., chlorinated, polar aprotic) | Chlorinated solvents found to be effective for certain amide esterifications. | researchgate.net |
| Base Stoichiometry | Varied from 1.0 to 4.0 equivalents | Optimal yield achieved at 2.0 equivalents for a specific hydroarylation. | acs.org |
Derivatization Strategies and Functional Group Transformations
The structure of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide contains several reactive sites—the aldehyde, the amide, and the substituted aromatic ring—that allow for a variety of derivatization and functional group transformations.
Aldehyde Transformations: The aldehyde group is a versatile handle for further modification. It can undergo condensation reactions with amine derivatives. For example, reaction with hydrazines or hydrazides produces the corresponding hydrazones, a common transformation in medicinal chemistry. researchgate.netlew.ro It is also a substrate for Knoevenagel condensation reactions with active methylene (B1212753) compounds. researchgate.net Furthermore, the aldehyde can be subjected to reductive amination to introduce a different amine moiety or be used in Wittig-type reactions to form alkenes.
Amide Group Chemistry: While the amide bond is generally stable, it can be cleaved under certain conditions, such as hydrolysis or catalyzed phenolysis, to regenerate the parent carboxylic acid or form esters, respectively. researchgate.net The N-H proton can also participate in reactions. For instance, in related N-allylbenzamides, acid-induced cyclization can lead to the formation of oxazoline (B21484) rings. acs.org
Aromatic Ring Modifications: The bromo and chloro substituents on the phenyl ring are key sites for modification, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom, being more reactive than the chlorine in many coupling protocols, allows for selective functionalization. Reactions such as Suzuki, Stille, or Heck couplings could be used to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination could replace the bromine with a new nitrogen-based substituent. Such strategies are fundamental for building molecular diversity from a common scaffold.
Green Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce waste, avoid hazardous solvents, and improve energy efficiency. chemmethod.com For the synthesis of the core benzamide structure, several greener alternatives to traditional methods (which often use stoichiometric amounts of coupling agents and chlorinated solvents) have been developed.
One approach involves the direct condensation of a carboxylic acid and an amine. This can be facilitated by catalysts under milder conditions. For example, boric acid has been shown to effectively catalyze the amidation of benzoic acid, providing high yields with a simple workup. sciepub.com Another green method utilizes ultrasonic irradiation in the presence of a reusable solid acid catalyst, such as a Lewis acidic ionic liquid immobilized on diatomite earth, to promote the condensation reaction with short reaction times and high efficiency. researchgate.net
Solvent-free reactions represent another key green strategy. The N-benzoylation of amines has been achieved using vinyl benzoate (B1203000) as an acyl donor under solvent- and activation-free conditions, with the pure benzamide product often isolated by simple crystallization. tandfonline.comtandfonline.com These methods avoid the use of hazardous solvents and coupling reagents, aligning with the goals of green chemistry.
Table 3: Comparison of Benzamide Synthesis Methods
| Method | Reagents | Conditions | Advantages |
| Traditional Coupling | Carboxylic acid, Amine, Coupling agent (e.g., DCC, HATU) | Organic solvent (e.g., DCM, DMF) | High yields, Broad scope |
| Boric Acid Catalysis | Carboxylic acid, Amine, Boric acid (catalytic) | Toluene, Heat | Use of a cheap, low-toxicity catalyst. sciepub.com |
| Ultrasonic/Solid Catalyst | Carboxylic acid, Amine, Diatomite earth@IL/ZrCl4 | Toluene, Ultrasonic irradiation | Rapid, High yields, Reusable catalyst. researchgate.net |
| Solvent-Free Acylation | Amine, Vinyl benzoate | Solvent-free, Room temperature | No solvent, Easy product isolation. tandfonline.comtandfonline.com |
Advanced Characterization and Analytical Methodologies for 5 Bromo 2 Chloro N 2 Oxo Ethyl Benzamide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR, MS)
Spectroscopic methods are indispensable for the molecular-level characterization of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide. While detailed spectral data for this specific molecule are primarily found in commercial and technical datasheets, the analysis of related benzamide (B126) derivatives provides a robust framework for interpreting its expected spectral features. bldpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, whose splitting patterns and chemical shifts are influenced by the chloro and bromo substituents. Analogous structures like 5-bromo-2-chlorobenzoic acid provide reference points for these aromatic signals. chemicalbook.com Signals for the N-H proton of the amide linkage and the protons of the N-(2-oxo-ethyl) group would also be present, with the methylene (B1212753) protons adjacent to the nitrogen and the aldehyde proton appearing in characteristic regions. In some benzamide derivatives, hindered rotation around the C-N amide bond can lead to the appearance of two distinct signals for the amide protons, indicating the presence of conformers. lew.ro
¹³C-NMR: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments. Key signals include those for the two carbonyl carbons (one from the amide and one from the oxo-ethyl group), which are expected in the 164–169 ppm range. lew.roresearchgate.net The aromatic carbons would appear between 111 and 156 ppm, with their precise shifts determined by the halogen substituents. lew.roresearchgate.net Signals for the methylene carbon of the ethyl group would also be clearly identifiable.
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
The IR spectrum of a related N-substituted benzamide, N-(2-(4-bromophenyl)-2-oxoethyl)-N-(4-ethylphenyl)-4-methoxybenzamide, shows strong carbonyl absorption bands (νC=O) around 1678 cm⁻¹. mdpi.com For 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide, two distinct C=O stretching bands would be anticipated: one for the amide carbonyl and another for the ketone carbonyl on the ethyl chain. Other expected signals include the N-H stretching vibration (around 3300-3400 cm⁻¹) and C-H stretching from the aromatic ring. Ether linkages in similar structures show signals in the 1210–1230 cm⁻¹ range. lew.ro
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition, as well as to gain structural information through fragmentation patterns.
The molecular formula C₉H₇BrClNO₂ corresponds to a molecular weight of approximately 276.51 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would confirm this exact mass. The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio), providing definitive evidence for the presence of these halogens. Multistage mass spectrometry (MSⁿ) on related compounds has been used to confirm structures through detailed sequencing of fragmentation data. lew.roresearchgate.net
Table 1: Predicted Spectroscopic Data for 5-Bromo-2-chloro-N-(2-oxo-ethyl)-benzamide
| Technique | Feature | Expected Observation | Reference |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons | Complex splitting pattern in the aromatic region, guided by halogen substitution. | chemicalbook.com |
| Amide Proton (N-H) | Singlet, potentially showing conformational isomers. | lew.ro | |
| Alkyl Protons | Signals corresponding to -CH₂- and -CHO groups. | ||
| ¹³C-NMR | Carbonyl Carbons | Two distinct signals in the ~164-169 ppm range (amide and ketone). | lew.roresearchgate.net |
| Aromatic Carbons | Multiple signals in the ~111-156 ppm range. | lew.roresearchgate.net | |
| FTIR | C=O Stretch | Two distinct bands for amide and ketone carbonyls (~1670-1700 cm⁻¹). | mdpi.com |
| N-H Stretch | Band around 3300-3400 cm⁻¹. |
| MS | Molecular Ion | Peak corresponding to ~276.5 g/mol with characteristic Br/Cl isotopic pattern. | bldpharm.com |
X-ray Crystallography for Solid-State Structure Analysis of Related Analogs
While the specific crystal structure of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide is not publicly detailed, extensive X-ray diffraction studies on analogous N-substituted benzamides provide critical insights into its likely solid-state conformation and intermolecular interactions. proquest.comnih.govelsevierpure.com These studies reveal that the benzamide core is generally planar or nearly planar. researchgate.net
Studies on dibenzochlorolium derivatives have shown that halogen atoms can participate in significant intermolecular contacts, influencing the crystal packing. nih.gov The presence of both bromo and chloro substituents on the phenyl ring of the target compound suggests that halogen bonding could play a role in its crystal structure. The nature and bulk of the substituent on the amide nitrogen significantly dictate the molecular conformation and packing in the crystal. researchgate.net
Table 2: Common Crystallographic Features in Benzamide Analogs
| Feature | Description | Reference |
|---|---|---|
| Molecular Geometry | The benzamide core unit is typically observed to be planar or nearly planar. | researchgate.net |
| Hydrogen Bonding | Formation of intermolecular N-H···O hydrogen bonds is a common motif, often leading to dimer formation. | researchgate.net |
| π-π Stacking | Aromatic rings of adjacent molecules often engage in stacking interactions, contributing to crystal stability. | researchgate.net |
| Halogen Contacts | Halogen atoms like chlorine can participate in intermolecular close-contact interactions. | nih.gov |
Chromatographic and Separation Techniques (e.g., HPLC, UPLC)
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods employed for this purpose. bldpharm.comsielc.com
These separations are typically performed using reversed-phase (RP) chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. sielc.comnih.gov
Stationary Phase: The most common stationary phases are silica-based particles chemically bonded with alkyl chains, such as C8 or C18. nih.gov
Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol. sielc.comnih.gov A modifier such as formic acid or phosphoric acid is often added in small concentrations to control the pH and improve peak shape. sielc.comnih.gov
Detection: Detection is commonly achieved using a UV detector set to a wavelength where the benzamide chromophore absorbs strongly, or for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govresearchgate.net
UPLC, which utilizes columns with smaller particle sizes (~2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity. nih.govresearchgate.net These methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com
Table 3: Typical HPLC/UPLC Conditions for Benzamide Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Technique | Reversed-Phase HPLC/UPLC | Separates compounds based on hydrophobicity. | sielc.comnih.gov |
| Stationary Phase | C8 or C18 Column | Provides a nonpolar surface for interaction. | nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Elutes compounds from the column. | sielc.comnih.gov |
| Modifier | Formic Acid or Phosphoric Acid | Controls pH and improves peak symmetry. | sielc.comnih.gov |
| Detection | UV or Mass Spectrometry (MS) | Quantifies and identifies the separated compounds. | nih.govresearchgate.net |
Electrochemical Studies of Benzamide Analogs
Electrochemical studies, particularly using techniques like cyclic voltammetry (CV), provide valuable information about the oxidation and reduction behavior of benzamide analogs. researchgate.net These studies are crucial for understanding reaction mechanisms, potential antioxidant activity, and for developing electrochemical sensors. researchgate.netresearchgate.net
The electrochemical behavior of a substituted benzamide is highly dependent on the nature and position of its substituents. For instance, studies on nitro-substituted benzamides show that the nitro group is electroactive and undergoes reduction in several steps, which may include the formation of nitro radical anions, nitroso, and hydroxylamine (B1172632) species. researchgate.net Conversely, amino-substituted benzamides can be electrochemically oxidized, a process that is often pH-dependent and can involve the formation of species like quinonediimines. researchgate.net
A typical CV experiment involves scanning the potential of a working electrode (such as glassy carbon) and measuring the resulting current. researchgate.net The resulting voltammogram provides data on reduction and oxidation potentials, the reversibility of electron transfer processes, and the stability of electrochemically generated intermediates. researchgate.net While specific data on 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide is not available, the presence of the reducible C=O group and the aromatic ring suggests it would be electroactive under certain conditions.
Table 4: Summary of Electrochemical Behavior of Benzamide Analogs
| Analog Type | Electrochemical Process | Key Findings | Reference |
|---|---|---|---|
| Nitro-substituted | Reduction | Multi-step process involving the formation of nitro radical anions and hydroxylamine intermediates. | researchgate.net |
| Amino-substituted | Oxidation | pH-dependent process, often complex, leading to products like quinonediimines. | researchgate.net |
| General Benzils | Reduction | Can occur in reversible one-electron steps to produce radical anions and dianions. | researchgate.net |
Structure Activity Relationship Sar and Molecular Insights of 5 Bromo 2 Chloro N 2 Oxo Ethyl Benzamide Scaffolds
Importance of Halogenation (Bromine and Chlorine) in the Benzamide (B126) Core for Activity
The presence of both bromine and chlorine atoms on the benzamide core is a significant determinant of the molecule's physicochemical properties and, consequently, its biological activity. Halogenation is a common strategy in drug design to modulate factors such as lipophilicity, metabolic stability, and binding affinity.
The introduction of halogen atoms can enhance a molecule's ability to cross biological membranes and may increase its metabolic stability. researchgate.net Bromine and chlorine, being larger and more polarizable than hydrogen, can engage in specific, non-covalent interactions known as halogen bonds. These interactions, where the halogen acts as a Lewis acid, can be comparable in strength to weaker hydrogen bonds and play a crucial role in ligand-receptor binding. The directionality of halogen bonds can provide a level of specificity in molecular recognition that is not achievable with simple hydrophobic interactions.
Role of the N-(2-oxo-ethyl) Moiety and its Derivatives in Ligand-Target Interactions
The N-(2-oxo-ethyl) moiety introduces a flexible and functionally rich side chain that is crucial for mediating interactions with biological targets. This group contains both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen of the oxo-ethyl group), as well as a reactive aldehyde function.
The amide linkage itself is a key structural feature in many biologically active molecules, providing a planar, rigid unit that can participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen is a strong hydrogen bond acceptor. The presence of the terminal aldehyde in the N-(2-oxo-ethyl) group adds another layer of potential interaction. Aldehydes are known to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or the thiol group of cysteine, which are often found in the active sites of enzymes. This capability for reversible covalent bonding could lead to prolonged target engagement and enhanced potency.
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional shape of a molecule is intrinsically linked to its biological activity. For 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide, conformational flexibility arises primarily from rotation around the C-N amide bond and the single bonds within the N-(2-oxo-ethyl) side chain. The amide bond has a partial double bond character, which restricts rotation and can lead to the existence of cis and trans conformers. nih.gov Generally, the trans conformation is energetically favored in secondary amides.
While the parent molecule 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide is achiral, the introduction of stereocenters, for example by modification of the N-(2-oxo-ethyl) moiety, would have significant biological implications. It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different potencies, metabolic fates, and even opposing biological effects. researchgate.netnih.govlongdom.orgbiomedgrid.compatsnap.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. Therefore, any potential development of derivatives of this scaffold would need to carefully consider the stereochemical outcomes of the synthesis and the specific biological activity of each stereoisomer.
Substituent Effects on Biological Activity in In Vitro Models
The biological activity of the 5-bromo-2-chloro-benzamide scaffold is highly sensitive to the nature and position of substituents on the aromatic ring. In vitro studies on related halogenated benzamides have provided valuable insights into these substituent effects. The interplay between electronic properties, steric bulk, and lipophilicity of different substituents dictates the affinity and efficacy of these compounds against various biological targets.
For example, in a series of halogenated benzamide derivatives synthesized as potential radioligands for dopamine (B1211576) D2 receptors, the type of halogen (iodine vs. bromine) and other substitutions on the benzamide core and the N-alkyl side chain resulted in a wide range of binding affinities (Ki values). nih.gov Similarly, studies on benzamide derivatives as antimicrobial agents have shown that specific substitution patterns are required for potent activity against different bacterial strains. tandfonline.com
The following interactive table summarizes hypothetical in vitro activity data for a series of 5-bromo-2-chloro-benzamide analogs, illustrating the impact of modifying the N-substituent.
| Compound | N-Substituent | In Vitro Activity (IC50, µM) |
|---|---|---|
| 1 | -CH2CHO | 5.2 |
| 2 | -CH2CH2OH | 15.8 |
| 3 | -CH2COOH | 2.1 |
| 4 | -CH2CH2NH2 | 8.9 |
| 5 | -H | > 50 |
This table presents illustrative data to demonstrate the concept of substituent effects and is not based on experimentally determined values for the specific compounds listed.
Comparative SAR Studies with Related Benzamide and Halogenated Benzamide Pharmacophores
To fully appreciate the SAR of the 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide scaffold, it is instructive to compare it with other well-characterized benzamide and halogenated benzamide pharmacophores. The benzamide moiety is a privileged scaffold found in a wide array of approved drugs and clinical candidates, targeting a diverse range of biological systems.
For instance, substituted benzamides like remoxipride and raclopride are selective dopamine D2 receptor antagonists. The SAR of these compounds highlights the importance of the methoxy and ethylpyrrolidinyl substituents for high-affinity binding. In contrast, the 5-bromo-2-chloro-benzamide core, with its distinct halogenation pattern, may confer different selectivity profiles or even target completely different proteins.
Pharmacophore modeling studies on various series of benzamide derivatives have identified key features necessary for specific biological activities. acs.org These models often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings arranged in a specific spatial orientation. For halogenated benzamides, the halogen atoms can contribute to the hydrophobic features or act as specific halogen bond donors. Comparing the pharmacophoric features of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide with those of other active benzamides can help to predict its likely biological targets and guide the design of more potent and selective analogs. The combination of a di-halogenated phenyl ring and a reactive N-substituent suggests a potential for complex and specific interactions that may differ significantly from simpler benzamide structures.
Exploration of Molecular Mechanisms and Biological Targets Pre Clinical and in Vitro Focus
Investigation of Enzyme Inhibition Mechanisms
The ability of a compound to selectively inhibit enzymes is a key mechanism of action for many drugs. For 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide , its potential as an enzyme inhibitor can be extrapolated from research on analogous structures, particularly in the context of metabolic and infectious diseases.
α-Glucosidase Inhibition
α-Glucosidase is a critical enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Studies on various benzamide (B126) derivatives have demonstrated their potential as α-glucosidase inhibitors. For instance, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides, which share the amide linkage, were synthesized and evaluated for their α-glucosidase inhibitory activity. Among these, the 4-bromo derivative was identified as the most potent, suggesting that halogen substitutions can significantly enhance inhibitory action. nih.gov In another study, N-substituted 1-aminomethyl-β-d-glucopyranoside derivatives were found to be potent inhibitors of yeast α-glucosidase, with the nature of the N-substituent greatly influencing the inhibitory potency. nih.gov Given that 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide possesses both a bromo substitution and a substituted N-alkyl group, it is plausible that it could exhibit α-glucosidase inhibitory activity.
Urease Inhibition
Urease, a nickel-containing enzyme, is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is therefore a promising strategy for combating these infections. Research into halo-substituted mixed ester/amide-based derivatives has shown them to be potent inhibitors of jack bean urease. nih.gov One particular compound with a 2-chloro substituted phenyl ring demonstrated remarkable activity, being significantly more potent than the standard inhibitor, thiourea. nih.govsemanticscholar.org This highlights the importance of the halo-substituted benzoyl moiety for urease inhibition. nih.gov The presence of both bromo and chloro substitutions on the benzoyl ring of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide suggests that it could be a candidate for urease inhibition, a hypothesis that warrants further investigation.
Receptor Agonism/Antagonism Studies
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. While direct studies on 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide are not available, research on related benzamide derivatives points towards potential interactions with G protein-coupled receptors (GPCRs).
GPR35 Agonism by Related Benzamide Derivatives
G protein-coupled receptor 35 (GPR35) has emerged as a potential therapeutic target for a range of conditions, including pain, inflammation, and metabolic diseases. nih.gov Several studies have identified benzamide derivatives as potent agonists of GPR35. nih.govacs.org For example, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized, and structure-activity relationship (SAR) studies revealed that substitutions on the benzamide ring significantly influenced their agonistic activity. nih.gov Notably, compounds with a bromo substitution on the benzamide ring were among the most potent GPR35 agonists identified in this series. nih.gov Similarly, another study on GPR27, a related receptor, found that a 2-bromo-4-chloro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide derivative was an effective agonist. nih.gov These findings strongly suggest that the 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide scaffold is well-suited for interaction with and potential agonism of GPR35 and related receptors.
Interactions with Macromolecular Structures
The ability of a compound to interact with essential macromolecules like DNA and proteins is a key determinant of its biological effects. The structural features of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide suggest the potential for such interactions.
DNA Interactions
While many molecules interact with DNA through intercalation, studies on benzamide suggest a different mode of binding. Research on the interaction of benzamide with DNA has indicated that it does not intercalate between the base pairs. Instead, it is proposed to bind in a manner where the aromatic ring lies nearly perpendicular to the planes of the DNA bases, a mode of interaction that is dependent on the specific DNA sequence. nih.gov The binding of some N-substituted N-phenylbenzamide bisguanidines to the minor groove of DNA has also been reported, and this interaction is believed to contribute to their antiprotozoal activity. nih.gov Furthermore, photoswitchable imidazole/pyrrole polyamides, which contain amide linkages, are known to bind to the DNA minor groove in a sequence-specific manner. beilstein-journals.org These studies suggest that 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide could potentially interact with DNA, likely through non-intercalative or groove-binding mechanisms.
Protein Binding
The interaction with specific proteins is another avenue through which 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide could exert its effects. For instance, studies on substituted benzamide ligands have shown that they can interact with the D4 dopamine (B1211576) receptor, with the substituents on the benzamide ring playing a critical role in mediating these interactions. nih.gov While the D4 receptor is a different class of receptor to GPR35, this highlights the general ability of the benzamide scaffold to engage in specific protein-ligand interactions.
Cellular Pathway Modulation in Model Systems
The modulation of cellular signaling pathways is a key mechanism by which drugs can influence cellular function and fate. A significant body of evidence points to the role of benzamide derivatives in modulating the endoplasmic reticulum (ER) stress response.
ER Stress Protection in Pancreatic β-cells
ER stress is implicated in the dysfunction and death of pancreatic β-cells, which is a central element in the pathogenesis of both type 1 and type 2 diabetes. acs.orgfigshare.comnih.govmpu.edu.mo Through high-throughput screening, benzamide derivatives have been identified as a novel class of agents that can protect pancreatic β-cells from ER stress-induced death. acs.orgfigshare.comnih.govmpu.edu.mo These compounds have been shown to alleviate ER stress by suppressing the activation of all three branches of the unfolded protein response (UPR), a key signaling cascade triggered by ER stress. acs.orgnih.gov While the specific compound 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide has not been directly tested, the consistent findings across multiple studies on various benzamide derivatives suggest that this class of compounds has a high potential for modulating the ER stress pathway. This protective effect on pancreatic β-cells highlights a promising therapeutic avenue for diabetes. acs.orgfigshare.comnih.govmpu.edu.mo
In Vitro Efficacy in Non-Human Biological Systems
The evaluation of a compound's activity in non-human biological systems, such as against protozoa and bacteria, can reveal its potential as an anti-infective agent.
Anti-protozoal Activity
While direct data on the anti-protozoal activity of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide is lacking, studies on related compounds provide some insights. For example, N-substituted N-phenylbenzamide bisguanidines have demonstrated in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov However, it is important to note that the bisguanidine moiety in these compounds is a key pharmacophore for their anti-protozoal action, and its absence in 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide means that a direct extrapolation of activity may not be appropriate. Other benzimidazole (B57391) derivatives, which share a bicyclic aromatic core, have also shown antiprotozoal activity. researchgate.net
Antibacterial Activity
A number of studies have highlighted the antibacterial potential of benzamide derivatives. For example, a series of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which share the chloro-substitution and a similar N-acyl side chain, have shown promising in vitro activity against various bacterial and mycobacterial strains. nih.govmdpi.com The activity of these compounds was found to be comparable or even superior to standard antibiotics like penicillin G and ciprofloxacin. nih.govmdpi.com Furthermore, novel N-(1,3,4-oxadiazol-2-yl)benzamides have been discovered to have potent activity against a range of clinically important bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govdigitellinc.com Benzodioxane-benzamides have also been identified as inhibitors of the bacterial cell division protein FtsZ, demonstrating activity against Gram-positive bacteria. mdpi.com These findings collectively suggest that the benzamide scaffold, particularly when substituted with halogens, is a promising platform for the development of new antibacterial agents.
Computational and Theoretical Studies of 5 Bromo 2 Chloro N 2 Oxo Ethyl Benzamide and Its Analogs
Quantum Chemical Calculations (e.g., DFT for electronic properties, energy frameworks)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules like 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide. For its analogs, such as 5-Bromo-2-Hydroxybenzaldehyde, DFT methods using functionals like B3LYP with basis sets such as 6-311++G(d,p) have been employed to optimize molecular geometry and calculate various electronic properties. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net These computational studies provide a detailed picture of the molecule's electronic landscape, which is essential for understanding its interaction with biological targets. nih.gov
Table 1: Representative DFT-Calculated Parameters for a Benzamide (B126) Analog
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 3.0 to 5.0 Debye |
| Chemical Hardness | Resistance to change in electron distribution. | 2.2 to 2.8 eV |
| Electronegativity | Measure of the ability to attract electrons. | 4.0 to 5.0 eV |
Note: Values are generalized from studies on similar halogenated benzamide structures and may vary based on the specific analog and computational method.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. For analogs of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide, including various N-substituted and halogenated benzamides, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. nih.gov These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and specific amino acid residues in the active site of the target. For example, studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives identified key interactions with the active sites of α-glucosidase and α-amylase, providing a rationale for their antidiabetic activity. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide insights into the dynamic behavior of the complex, confirming whether the interactions observed in the static dock are maintained in a more realistic, solvated environment. nih.gov These simulations are crucial for validating the docking results and ensuring the stability of the ligand's binding pose. nih.gov
Table 2: Example of Molecular Docking Results for a Benzamide Analog Against a Protein Target
| Parameter | Description | Finding |
|---|---|---|
| Target Protein | The biological macromolecule being investigated (e.g., FtsZ, α-glucosidase). nih.govnih.gov | FtsZ (PDB: 4DXD) nih.gov |
| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower scores typically indicate better binding. | -7.5 kcal/mol |
| Key Interacting Residues | Specific amino acids in the protein's active site that form bonds with the ligand. | Val 207, Asn 263, Leu 209 nih.gov |
| Types of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions). | Hydrogen bonding and hydrophobic interactions. nih.govnih.gov |
| Complex Stability (from MD) | Root Mean Square Deviation (RMSD) value indicating the stability of the complex over the simulation time. | Stable complex with low RMSD fluctuations. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For classes of compounds like benzamide derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs and to identify the key structural features that influence their potency. nih.gov
In a typical QSAR study on benzamide analogs, a dataset of compounds with known activities is used. nih.gov Molecular descriptors, which are numerical representations of chemical information (e.g., topological, electronic, spatial), are calculated for each molecule. Statistical methods are then used to build a mathematical model that links these descriptors to the observed biological activity. For instance, a 3D-QSAR model developed for three-substituted benzamide derivatives as FtsZ inhibitors showed a strong correlation between the predicted and experimental activities, with a high correlation coefficient (R²) of 0.8319. nih.govtandfonline.com Such models are valuable for guiding the design of more potent compounds. tandfonline.com
| Predictive R² (for test set) | The R² value for an external set of compounds not used in model training, confirming predictive power. tandfonline.com | 0.67 |
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a 3D query for virtual screening of large chemical databases to discover novel compounds with potential activity. nih.gov
For benzamide analogs, pharmacophore models have been successfully generated to guide the discovery of new inhibitors for various targets. A study on benzamide derivatives as FtsZ inhibitors developed a five-featured pharmacophore model (ADHRR) consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.govtandfonline.com Similarly, a pharmacophore model for benzamide derivatives acting as glucokinase activators identified key features required for activity. nih.gov These models encapsulate the crucial steric and electronic features necessary for biological function and are powerful tools for filtering large compound libraries to identify promising new lead structures. nih.govnih.gov
Table 4: Features of a Representative Pharmacophore Model for Benzamide Analogs
| Pharmacophore Feature | Description | Quantity in Model |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | A feature that can accept a hydrogen bond from the receptor (e.g., carbonyl oxygen). | 1 |
| Hydrogen Bond Donor (HBD) | A feature that can donate a hydrogen bond to the receptor (e.g., amide N-H). | 1 |
| Hydrophobic Group (HY) | A non-polar group that can form hydrophobic interactions (e.g., the substituted benzene ring). | 1 |
| Aromatic Ring (RA) | A planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions. | 2 |
| Positive/Negative Ionizable | A feature capable of being charged at physiological pH. | (Varies by model) |
Hirshfeld Surface Analysis and Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. samsun.edu.tr For halogenated organic compounds like 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide and its analogs, this analysis provides deep insights into the crystal packing and the forces that govern the solid-state structure. researchgate.net
Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Halogenated Benzamide Derivative
| Contact Type | Description | Percentage Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms on adjacent molecules. | 20-30% |
| O···H / H···O | Hydrogen bonding involving oxygen and hydrogen atoms. | 30-40% |
| C···H / H···C | Weak interactions involving carbon and hydrogen atoms. | 25-30% |
| Cl···H / H···Cl | Interactions involving chlorine and hydrogen atoms. researchgate.net | ~9.5% |
| Br···H / H···Br | Interactions involving bromine and hydrogen atoms. researchgate.net | ~12.4% |
| C···C | π-π stacking interactions between aromatic rings. | 3-5% |
Note: Percentages are representative and derived from analyses of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. researchgate.net
Emerging Research Applications and Future Directions for 5 Bromo 2 Chloro N 2 Oxo Ethyl Benzamide
Development as Chemical Probes for Fundamental Biological Research
The unique structure of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide, specifically the N-(2-oxo-ethyl) group, positions it as a promising candidate for development into a chemical probe. This moiety contains a reactive aldehyde functional group, which can serve as a warhead for forming covalent bonds with nucleophilic residues (such as lysine, cysteine, or histidine) in proteins. Such covalent probes are invaluable tools for activity-based protein profiling (ABPP) and target identification studies.
The development of covalent chemical probes has become a critical area of research for understanding complex biological systems. These tools enable the selective labeling and subsequent identification of enzyme classes or specific proteins within the proteome. The benzamide (B126) core, substituted with bromine and chlorine, allows for systematic modifications to tune selectivity and reactivity. Future research could focus on using this compound to "fish" for novel protein targets, thereby elucidating new biological pathways or identifying previously unknown binding pockets on enzymes of interest. The success of covalent drugs and probes has spurred the creation of specialized screening and profiling techniques to accelerate the discovery of such molecules. escholarship.org
Lead Compound Optimization in Pre-clinical Drug Discovery Pipelines
The 5-bromo-2-chloro-benzamide scaffold is a key structural motif found in various biologically active molecules. The parent compound, 5-bromo-2-chlorobenzoic acid, is a crucial intermediate in the synthesis of a new generation of therapeutic agents, including Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors for the treatment of diabetes. researchgate.netgoogle.com This precedent underscores the potential of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide as a starting point, or lead compound, for optimization in drug discovery.
Lead optimization is a critical phase where an active compound is chemically modified to improve its potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). nih.gov For 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide, medicinal chemists can explore a variety of modifications. For instance, structure-activity relationship (SAR) studies on related 5-chloro-2-hydroxy-N-substituted benzamides have demonstrated significant antibacterial and antimycobacterial activity. nih.govmdpi.com Similarly, modifications of a related 2-chloro-benzamide scaffold led to the development of selective inhibitors against N-myristoyltransferase in the parasite Cryptosporidium parvum, a target for treating severe diarrheal disease. nih.gov
Future optimization pipelines for this compound could involve the strategies outlined in the table below.
| Modification Strategy | Rationale | Potential Outcome | Relevant Precedent |
| Replace Aldehyde | The aldehyde is highly reactive and may lead to off-target effects or instability. | Improved selectivity and metabolic stability. | Replacement of reactive groups is a standard lead optimization tactic. nih.gov |
| Vary N-substituent | Explore different linkers and terminal groups to probe binding pocket interactions. | Enhanced potency and target-specific interactions. | N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs showed potent β-cell protective activity. nih.gov |
| Modify Aromatic Ring | Alter the substitution pattern (e.g., move or change halogens) on the benzoyl ring. | Modulate electronic properties and refine binding interactions. | Studies on 4- and 5-chloro-2-hydroxy-benzamides showed substitution patterns affect biological activity. nih.gov |
These optimization efforts aim to transform a promising hit into a pre-clinical candidate with desirable drug-like properties. nih.gov
Unexplored Reactivity and Catalytic Applications in Organic Synthesis
Beyond its biological potential, the structure of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide presents opportunities for exploration in synthetic organic chemistry. The molecule contains multiple reactive sites that could be harnessed for novel transformations.
Halogen Reactivity: The bromine and chlorine atoms on the aromatic ring are prime handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This would allow for the facile construction of complex molecular architectures by attaching various substituents at the 5-position. Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides utilized the bromo-substituent for Suzuki-Miyaura coupling to create a library of derivatives. nih.gov
Aldehyde Chemistry: The aldehyde group is one of the most versatile functional groups in organic synthesis. It can participate in a wide array of reactions, including Wittig-type olefination, reductive amination, and various condensation reactions to form heterocycles.
Carbene Insertion: The N-(2-oxo-ethyl) moiety, after conversion to a diazo compound, could potentially be used in transition-metal-catalyzed carbene insertion reactions to functionalize C-H bonds, a powerful strategy for creating complex molecules from simpler precursors. snnu.edu.cn
Future research could focus on developing this compound as a versatile building block for synthesizing diverse chemical libraries or as a ligand in the development of new asymmetric catalysts.
Synergistic Research with Other Chemical Scaffolds for Enhanced Activity
The concept of synergism, where the combination of two or more compounds results in an effect greater than the sum of their individual effects, is a growing area of pharmacology. The 5-bromo-2-chloro-benzamide scaffold could be investigated for synergistic potential in several ways.
One approach is to create hybrid molecules that combine the benzamide core with another known pharmacophore. This can lead to dual-target inhibitors or compounds with an enhanced spectrum of activity. For example, given the role of the parent benzoic acid in SGLT2 inhibitor synthesis, researchgate.net derivatives of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide could be tested in combination with other anti-diabetic drugs to achieve better glycemic control.
Another avenue is the investigation of its use in combination therapies. For instance, if derivatives prove to have antimicrobial activity, as suggested by related structures, nih.gov they could be co-administered with existing antibiotics to overcome resistance mechanisms.
Advancements in Automated Synthesis and High-Throughput Screening of Benzamide Libraries
The future discovery of novel applications for 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide and its analogs will be heavily influenced by advancements in laboratory automation. Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of vast libraries of compounds. ijirt.org
Modern synthesis platforms allow for the automated, parallel synthesis of thousands of distinct molecules in miniaturized formats, such as 1536-well plates. rsc.org This "on-the-fly" synthesis and screening approach reduces costs, minimizes waste, and accelerates the identification of "hits"—compounds that show activity against a biological target. rsc.orgazolifesciences.com
The structural features of 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide make it an ideal starting point for creating such a library. The reactive handles (halogens, aldehyde) allow for a wide range of chemical building blocks to be systematically introduced. An automated workflow could generate a large benzamide library, which could then be subjected to HTS against a panel of disease targets, from enzymes to whole-cell assays. jocpr.comresearchgate.net This unbiased approach increases the probability of discovering entirely new therapeutic uses for this versatile chemical scaffold.
Q & A
Q. What are the recommended methods for synthesizing 5-bromo-2-chloro-N-(2-oxo-ethyl)-benzamide, and how can yield be optimized?
The synthesis typically begins with 5-bromo-2-chlorobenzoic acid as a precursor. A stepwise approach involves:
- Amide bond formation : Reacting the acid with 2-aminoacetone (or equivalent) using coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C.
- Reaction optimization : Temperature control (e.g., maintaining 0–5°C during coupling) minimizes side reactions like hydrolysis. Stoichiometric ratios (1:1.2 acid-to-amine) improve yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Reported yields range from 65–85% depending on solvent polarity and drying conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., bromine at C5, chlorine at C2) and the N-(2-oxo-ethyl) group. Key signals include a carbonyl resonance at ~168–170 ppm and deshielded aromatic protons .
- X-ray crystallography : Resolves crystal packing and bond angles, critical for understanding steric effects in reactivity. For example, dihedral angles between the benzamide core and oxo-ethyl group influence molecular interactions .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% target peak area) .
Advanced Research Questions
Q. How do the bromine and chlorine substituents influence reactivity in cross-coupling reactions?
- Bromine : Participates readily in Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids) due to its moderate electronegativity. For example, replacing Br with aryl groups at C5 requires Pd(PPh)/KCO in DMF at 80–100°C .
- Chlorine : Less reactive but can undergo Ullmann-type couplings under high temperatures (120–150°C) with CuI/pyridine. Competing dehalogenation may occur, necessitating careful monitoring via TLC or GC-MS .
- Competitive substitution : In polar aprotic solvents (DMF/DMSO), Br is preferentially replaced over Cl due to lower bond dissociation energy (Br: ~65 kcal/mol vs. Cl: ~81 kcal/mol) .
Q. What strategies can identify biological targets for this compound in enzyme inhibition studies?
- Virtual screening : Molecular docking (AutoDock Vina) against kinase or protease libraries predicts binding affinity. The oxo-ethyl group may form hydrogen bonds with catalytic residues (e.g., Serine in hydrolases) .
- Pull-down assays : Biotinylated analogs immobilized on streptavidin beads isolate bound proteins from cell lysates, followed by LC-MS/MS identification .
- Activity-based protein profiling (ABPP) : Competitive labeling with fluorophosphonate probes in presence/absence of the compound highlights target enzymes in gel electrophoresis .
Q. How should researchers resolve contradictions between computational and experimental spectroscopic data?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to simulate NMR shifts. Discrepancies >0.5 ppm may indicate solvent effects (e.g., DMSO vs. CDCl) or conformational flexibility .
- Experimental validation : Acquire variable-temperature NMR to detect rotameric equilibria. For IR, compare computed (B3LYP) vs. experimental carbonyl stretches (1680–1700 cm) to assess hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
